molecular formula C8H15ClN4 B1404839 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride CAS No. 1423024-19-4

3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride

Cat. No.: B1404839
CAS No.: 1423024-19-4
M. Wt: 202.68 g/mol
InChI Key: LIHJNKANQNRQGQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H15ClN4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine with an azide compound to form the triazole ring. This reaction is often catalyzed by copper (I) ions in a process known as the “click reaction.” The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce various reduced triazole derivatives .

Scientific Research Applications

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which allows it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-Triazol-1-ylmethyl)piperidine hydrochloride is unique due to its combination of a piperidine ring and a triazole ring. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets compared to simpler triazole or piperidine compounds .

Properties

IUPAC Name

3-(triazol-1-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHJNKANQNRQGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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